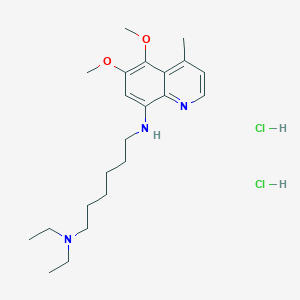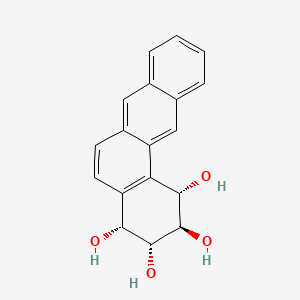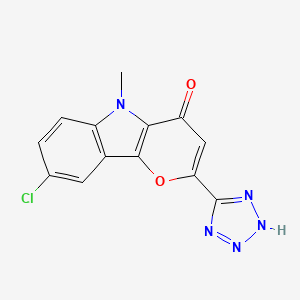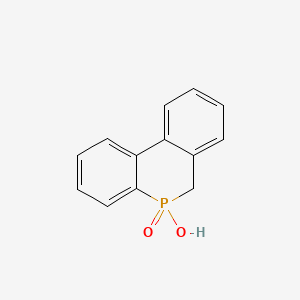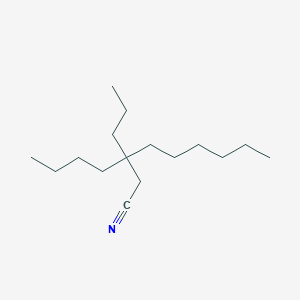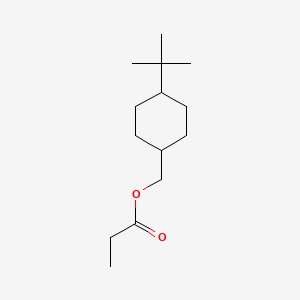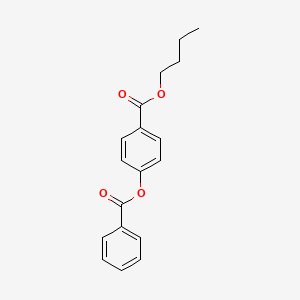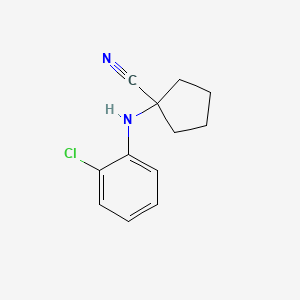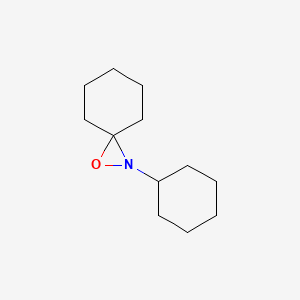
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane is a compound belonging to the class of N-H oxaziridines. It is known for its selective electrophilic aminating properties, making it a valuable reagent in organic synthesis. This compound is particularly noted for its stereoselectivity and the absence of strongly acidic or basic byproducts during reactions .
Méthodes De Préparation
The most economically feasible route for the production of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which includes predispersion, reaction, and phase separation. This system allows for precise control of droplet dispersion, temperature, reaction time, and continuous phase separation, resulting in a higher concentration of the product compared to batch synthesis .
Analyse Des Réactions Chimiques
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxaziridines.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions with N-, S-, C-, and O-nucleophiles. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane has a wide range of applications in scientific research, including:
Chemistry: It is used as a selective electrophilic aminating agent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form aminated products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane can be compared to other similar compounds, such as:
1-Oxa-6-azaspiro(2.5)octane: This compound has similar aminating properties but differs in its molecular structure.
2-Azaspiro(3.4)octane: This compound is used in similar applications but has a different ring structure.
Methanone,1-oxa-2-azaspiro(2.5)oct-2-ylphenyl-: This compound has similar reactivity but includes a phenyl group, which affects its chemical properties
These comparisons highlight the unique properties of this compound, such as its specific ring structure and selective aminating capabilities.
Propriétés
Numéro CAS |
2763-78-2 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C12H21NO/c1-3-7-11(8-4-1)13-12(14-13)9-5-2-6-10-12/h11H,1-10H2 |
Clé InChI |
GQLKCHUKSSPDQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C3(O2)CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


